molecular formula C36H59N15O10S B1204861 (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi CAS No. 78212-16-5

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi

Cat. No.: B1204861
CAS No.: 78212-16-5
M. Wt: 894 g/mol
InChI Key: CNLHUYQLRABYDJ-LROMGURASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of individual amino acid residues, which are then sequentially coupled using peptide bond formation reactions. Common reagents used in these reactions include coupling agents like carbodiimides and protecting groups to prevent unwanted side reactions. The final deprotection step yields the target compound in its pure form.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the automated assembly of the peptide chain on a solid support, followed by cleavage and purification steps to obtain the final product. The use of high-throughput synthesis and purification techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino and sulfanyl groups makes it susceptible to oxidation reactions, which can be catalyzed by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule, using reducing agents such as sodium borohydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reaction mechanisms.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating diseases related to amino acid metabolism.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-hydroxyproline: A structurally related amino acid with similar functional groups.

    (2S)-2-acetamido-3-phenylpropanoyl: A simpler analog with fewer amino acid residues.

Uniqueness

The uniqueness of (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity makes it a valuable tool for studying intricate biochemical processes and developing new therapeutic agents.

Properties

CAS No.

78212-16-5

Molecular Formula

C36H59N15O10S

Molecular Weight

894 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C36H59N15O10S/c1-20(52)47-26(18-21-8-3-2-4-9-21)31(59)49-23(11-6-16-45-35(40)41)29(57)48-24(12-7-17-46-36(42)43)30(58)50-25(13-14-27(53)54)32(60)51(19-28(55)56)62-33(61)22(37)10-5-15-44-34(38)39/h2-4,8-9,22-26H,5-7,10-19,37H2,1H3,(H,47,52)(H,48,57)(H,49,59)(H,50,58)(H,53,54)(H,55,56)(H4,38,39,44)(H4,40,41,45)(H4,42,43,46)/t22-,23-,24-,25-,26-/m0/s1

InChI Key

CNLHUYQLRABYDJ-LROMGURASA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N(CC(=O)O)SC(=O)[C@H](CCCN=C(N)N)N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)N(CC(=O)O)SC(=O)C(CCCN=C(N)N)N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)N(CC(=O)O)SC(=O)C(CCCN=C(N)N)N

Synonyms

Ac-Tyr-Arg-Arg-Glu-Arg-Gly-Sh
acetyl-Tyr-Arg-Arg-Glu-Arg-thio-Gly
acetyltyrosyl-arginyl-arginyl-glutamyl-arginyl-thioglycyl
ATAAGAGS

Origin of Product

United States

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